molecular formula C20H10FNO6S B14994863 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate

Cat. No.: B14994863
M. Wt: 411.4 g/mol
InChI Key: AKIVWTJOPWMCPK-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-nitrobenzoate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a benzoxathiol moiety, and a nitrobenzoate ester. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-nitrobenzoate typically involves multiple steps:

    Formation of the Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of appropriate thiol and phenol derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the benzoxathiol core.

    Esterification with Nitrobenzoic Acid: The final step involves the esterification of the intermediate compound with 2-nitrobenzoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic medium.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents under controlled conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amino Derivatives: From reduction of the nitro group.

    Substituted Fluorophenyl Derivatives: From electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It has been studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal research, derivatives of this compound have shown promise in the development of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a valuable lead compound in drug discovery.

Industry

In the materials science industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the nitrobenzoate ester can undergo metabolic transformations, leading to active metabolites. These interactions can modulate various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl 2-nitrobenzoate
  • 2-(4-Fluorophenyl)-2-oxoethyl 2-nitrobenzoate

Uniqueness

Compared to similar compounds, 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-nitrobenzoate stands out due to the presence of the benzoxathiol ring, which imparts unique chemical and biological properties. This structural feature allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in various research applications.

Properties

Molecular Formula

C20H10FNO6S

Molecular Weight

411.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-nitrobenzoate

InChI

InChI=1S/C20H10FNO6S/c21-12-7-5-11(6-8-12)15-9-13(10-17-18(15)28-20(24)29-17)27-19(23)14-3-1-2-4-16(14)22(25)26/h1-10H

InChI Key

AKIVWTJOPWMCPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

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